The compound 4-Bromo-3-methoxyaniline is structurally related to a variety of brominated aniline derivatives that have been extensively studied for their biological activities. These compounds have shown significant potential as inhibitors of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2), which are critical targets in cancer therapy12. Additionally, brominated aniline derivatives have been investigated for their antitumor, antihypertensive, and cholinesterase inhibitory activities, which could be beneficial in the treatment of diseases such as cancer, hypertension, and Alzheimer's disease3567.
In the field of cancer therapy, brominated aniline derivatives have shown promising antitumor activity. For example, gold(i) complexes containing a 4-bromo-3-methoxyphenyl moiety have demonstrated significant activity against cisplatin-resistant ovarian cancer cell lines and have been found to induce reactive oxygen species in these cells3. Similarly, novel hetero annulated carbazoles with a 3-bromo-4-methoxyphenyl group have exhibited selective growth inhibition on certain cancer cell lines, with one compound showing potential as a therapeutic drug against cancer cell proliferation5.
A derivative of 4-Bromo-3-methoxyaniline, specifically β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine, has been synthesized and found to exert a long-acting antihypertensive effect, indicating potential applications in the management of hypertension6.
In the context of neurodegenerative diseases, a cholinesterase inhibitor related to 4-Bromo-3-methoxyaniline has been synthesized and evaluated for its potential in Alzheimer's disease treatment. Although this particular derivative was identified as a weak inhibitor of cholinesterases, it highlights the ongoing research into brominated aniline derivatives for therapeutic applications in neurodegenerative disorders7.
The mechanism of action of these brominated aniline derivatives often involves the inhibition of key enzymes. For instance, compounds structurally similar to 4-Bromo-3-methoxyaniline have been shown to inhibit the tyrosine kinase activity of EGFR by binding competitively at the ATP site1. This inhibition can be highly potent, with some derivatives exhibiting IC50 values significantly lower than those predicted by simple additive binding energy arguments, suggesting a possible conformational change in the receptor upon binding1. Other derivatives have been designed to function as irreversible inhibitors of EGFR and HER-2 tyrosine kinases, potentially interacting covalently with the target enzymes2. Additionally, brominated aniline derivatives have been reported to activate 5'-adenosine-monophosphate-activated protein kinase (AMPK), which plays a role in metabolic regulation and could be beneficial in treating obesity and diabetes4.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9